JIB-04 - 199596-24-2

JIB-04

Catalog Number: EVT-270453
CAS Number: 199596-24-2
Molecular Formula: C17H13ClN4
Molecular Weight: 308.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, commonly known as JIB-04, is a small molecule inhibitor primarily recognized for its activity against Jumonji C (JmjC) domain-containing histone demethylases. [] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins. [] JIB-04's inhibitory action on these enzymes makes it a valuable tool in investigating epigenetic regulation in various biological processes and disease models, particularly in cancer research. [, , ]

Future Directions
  • Further exploration of JIB-04’s role in modulating antitumor immunity. [] This includes investigating the efficacy of combining JIB-04 with other immunotherapies and identifying optimal combinations for specific tumor types.
  • Developing more selective inhibitors targeting specific KDM isoforms, potentially leading to fewer off-target effects and improved therapeutic efficacy. []
  • Investigating JIB-04’s therapeutic potential in other diseases, such as parasitic infections (e.g., malaria) and other inflammatory diseases. []
  • Conducting more extensive preclinical and clinical studies to fully elucidate the efficacy and safety of JIB-04 for therapeutic applications. [] This would involve investigating optimal dosing strategies and potential long-term effects of JIB-04 treatment.

GSK-J1

Compound Description: GSK-J1 is a selective inhibitor of the KDM6/KDM5 subfamilies of histone demethylases. []

Relevance: Similar to JIB-04, GSK-J1 targets histone demethylases, but with more selectivity. GSK-J1 inhibits KDM5C with greater potency than KDM5B, whereas JIB-04 displays the opposite effect, being more potent against KDM5B. [] This difference in selectivity highlights the distinct binding profiles and potential therapeutic applications of these compounds.

GSK-J4

Compound Description: GSK-J4 is a pharmacological inhibitor of the histone demethylase KDM6B (JMJD3). [] It is known to improve survival in models of diffuse intrinsic pontine glioma (DIPG). []

Relevance: GSK-J4 and JIB-04 both inhibit histone demethylases, but they differ in their selectivity profiles. While JIB-04 acts as a pan-inhibitor, GSK-J4 specifically targets KDM6B. [] Despite their differences, both compounds have been shown to have anti-tumor effects, highlighting the potential of targeting histone demethylases in cancer therapy. []

CPI-455

Compound Description: CPI-455 is a synthetic inhibitor of KDM5A. []

Relevance: Like JIB-04, CPI-455 targets histone demethylases, specifically KDM5A. Both compounds effectively block the proliferation of native and TMZ-resistant glioblastoma cells, emphasizing the importance of KDM5A as a therapeutic target in this cancer type. []

UNC0638

Compound Description: UNC0638 is a histone methyltransferase inhibitor that specifically targets G9a. []

Relevance: Unlike JIB-04, which inhibits histone demethylases, UNC0638 inhibits histone methyltransferases. This difference in targeting highlights the opposing roles of these enzyme families in regulating histone methylation and gene expression. The use of UNC0638 in research helps to validate the specificity and sensitivity of histone methylation sensors, including those designed to monitor the effects of JIB-04. []

Bix01294

Compound Description: Bix01294 is a histone methyltransferase inhibitor. []

Relevance: Bix01294 inhibits histone methyltransferases, in contrast to JIB-04, which targets histone demethylases. [] This difference underscores the contrasting mechanisms by which these compounds influence histone methylation and gene expression. Similar to UNC0638, Bix01294 is employed to confirm the specificity and sensitivity of histone methylation sensors, including those used to assess the effects of JIB-04. []

17-AAG

Compound Description: 17-AAG (17-allylamino-17-demethoxygeldanamycin) is a HSP90 inhibitor. []

Relevance: While not directly targeting histone demethylases like JIB-04, 17-AAG indirectly impacts this pathway. 17-AAG induces KDM5B degradation by inhibiting HSP90, a molecular chaperone that protects KDM5B from degradation. This suggests that combining 17-AAG with JIB-04 could enhance the therapeutic efficacy of both compounds in reversing chemoresistance by targeting multiple points in the KDM5B pathway. []

SAHA

Compound Description: SAHA (suberoylanilide hydroxamic acid) is a histone deacetylase (HDAC) inhibitor. [, , ]

NCT-503 and CBR-5884

Compound Description: NCT-503 and CBR-5884 are both inhibitors of PHGDH, a key enzyme in serine biosynthesis. []

Relevance: While these compounds do not directly interact with JIB-04, they offer insight into the interconnectedness of cellular pathways. Inhibiting PHGDH with either NCT-503 or CBR-5884 reduced DNA damage and H3K4 tri-methylation, effects that were reversed by JIB-04 (an inhibitor of H3K4 demethylase). [] This observation suggests a potential link between serine metabolism, histone methylation, and DNA damage response, areas where JIB-04 might play a significant role.

Source

The compound was first identified in a study published in Nature Communications, where it was characterized as a potent inhibitor of Jumonji domain-containing histone demethylases, demonstrating significant effects on histone methylation levels in vitro and in vivo .

Classification

(Z)-JIB-04 belongs to the class of Jumonji demethylase inhibitors, which are categorized based on their structural properties and mechanisms of action. It is distinguished from its E-isomer counterpart due to its unique ability to selectively inhibit specific enzymatic activities associated with cancer progression and viral replication .

Synthesis Analysis

Methods

The synthesis of (Z)-JIB-04 involves several steps, typically starting from commercially available precursors. The synthetic pathway includes reactions that yield the desired isomer through stereochemical control, which is crucial for its biological activity.

Technical Details

The synthesis is characterized by:

  • Formation of key intermediates: The initial steps often involve the formation of pyridine derivatives and subsequent modifications to achieve the Z configuration.
  • Purification: Chromatographic techniques are employed to purify the final product, ensuring high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

(Z)-JIB-04 features a distinct molecular structure that includes:

  • A pyridine ring that plays a critical role in its interaction with target enzymes.
  • Specific functional groups that contribute to its inhibitory activity against Jumonji demethylases.

Data

The molecular formula and weight, along with detailed spectroscopic data (NMR, MS), confirm the identity and purity of (Z)-JIB-04. The compound's structure can be represented as follows:

CxHyNz exact values depend on synthesis \text{C}_{x}\text{H}_{y}\text{N}_{z}\quad \text{ exact values depend on synthesis }
Chemical Reactions Analysis

Reactions

(Z)-JIB-04 primarily acts through non-competitive inhibition of Jumonji demethylases. Key reactions include:

  • Inhibition of histone demethylation: This results in increased levels of methylated histones, thereby affecting gene expression profiles associated with cancer cell proliferation.

Technical Details

In vitro assays demonstrate that (Z)-JIB-04 effectively inhibits various Jumonji family members with different potencies, establishing it as a pan-selective inhibitor .

Mechanism of Action

Process

The mechanism by which (Z)-JIB-04 exerts its effects involves:

  1. Binding to Jumonji demethylases: The compound binds to the active site of these enzymes, preventing their normal function.
  2. Alteration of histone methylation: This binding leads to an increase in methylation marks on histones, particularly H3K9 and H3K36, which are crucial for regulating gene expression related to cell cycle and apoptosis .

Data

Experimental results indicate that treatment with (Z)-JIB-04 leads to significant changes in gene expression profiles associated with cancer pathways, including Wnt/β-catenin signaling .

Physical and Chemical Properties Analysis

Physical Properties

(Z)-JIB-04 is typically characterized by:

  • Appearance: A solid or crystalline form depending on purification methods.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates it does not participate in typical electrophilic or nucleophilic reactions outside its target interactions.

Applications

Scientific Uses

(Z)-JIB-04 has several promising applications:

  1. Cancer Therapy: Its ability to inhibit histone demethylases positions it as a candidate for cancer treatment by altering epigenetic regulation.
  2. Antiviral Activity: Recent studies have shown that it can inhibit replication of SARS-CoV-2 by interfering with viral RNA transcription and stability .
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of histone modifications in various biological processes.

Properties

CAS Number

199596-24-2

Product Name

(Z)-JIB-04

IUPAC Name

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17-

InChI Key

YHHFKWKMXWRVTJ-XLNRJJMWSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

JIB-04 Z-isomer, NSC-693627; NSC 693627; NSC693627.

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.